molecular formula C18H15Cl2N3O2S B11625362 2-{[3-Cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

2-{[3-Cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B11625362
M. Wt: 408.3 g/mol
InChI Key: XCBGKLSSZSWEPH-UHFFFAOYSA-N
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Description

2-{[3-Cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a cyano group, dichlorophenyl group, and a hexahydroquinoline core

Properties

Molecular Formula

C18H15Cl2N3O2S

Molecular Weight

408.3 g/mol

IUPAC Name

2-[[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H15Cl2N3O2S/c19-11-4-1-3-9(17(11)20)15-10(7-21)18(26-8-14(22)25)23-12-5-2-6-13(24)16(12)15/h1,3-4,15,23H,2,5-6,8H2,(H2,22,25)

InChI Key

XCBGKLSSZSWEPH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2)SCC(=O)N)C#N)C3=C(C(=CC=C3)Cl)Cl)C(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at room temperature, or using a steam bath .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-Cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The cyano and dichlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different quinoline derivatives, while substitution reactions can produce a variety of cyanoacetamide derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-Cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and development in multiple fields.

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